Ralaniten acetate Ralaniten acetate Ralaniten Acetate is an orally bioavailable, small molecule inhibitor of the acetate form of ralaniten, a N-terminal domain (NTD) of the androgen receptor (AR), with potential antineoplastic activity. Upon oral administration of ralaniten acetate, ralaniten specifically binds to the NTD of AR, thereby inhibiting both AR activation and the AR-mediated signaling pathway. This inhibits cell growth in AR-overexpressing tumor cells. AR is overexpressed in prostate cancers and is involved in proliferation, survival and chemoresistance of tumor cells.
Brand Name: Vulcanchem
CAS No.: 1637573-04-6
VCID: VC0541018
InChI: InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3
SMILES: CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C
Molecular Formula: C27H33ClO8
Molecular Weight: 521.0 g/mol

Ralaniten acetate

CAS No.: 1637573-04-6

Cat. No.: VC0541018

Molecular Formula: C27H33ClO8

Molecular Weight: 521.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ralaniten acetate - 1637573-04-6

Specification

CAS No. 1637573-04-6
Molecular Formula C27H33ClO8
Molecular Weight 521.0 g/mol
IUPAC Name [2-acetyloxy-3-[4-[2-[4-(2-acetyloxy-3-chloropropoxy)phenyl]propan-2-yl]phenoxy]propyl] acetate
Standard InChI InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3
Standard InChI Key HGHVYYKTOXUQNT-UHFFFAOYSA-N
Isomeric SMILES CC(=O)OC[C@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@@H](CCl)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C
Appearance Solid powder

Introduction

Chemical Properties and Structure

Ralaniten acetate is characterized by specific chemical and physical properties that influence its pharmacological activity and bioavailability.

Basic Chemical Information

PropertyValue
Chemical FormulaC27H33ClO8
Molecular Weight521.00 g/mol
CAS Number1637573-04-6
IUPAC Name[(2S)-2-acetyloxy-3-[4-[2-[4-[(2S)-2-acetyloxy-3-chloropropoxy]phenyl]propan-2-yl]phenoxy]propyl] acetate
AppearanceSolid
Chemical ClassificationAndrogen receptor antagonist, Antineoplastic

Structurally, ralaniten acetate is a derivative of bisphenol A and functions as a triacetate prodrug . Upon administration, the acetate groups are cleaved to release the active compound, ralaniten . The molecular structure contains multiple acetoxy groups that improve its oral bioavailability compared to the parent compound ralaniten .

Mechanism of Action

Ralaniten acetate's unique mechanism of action distinguishes it from other antiandrogens and represents a novel approach to inhibiting AR signaling in prostate cancer.

AR-NTD Inhibition

Upon oral administration, ralaniten acetate is rapidly converted to ralaniten, which specifically binds to the N-terminal domain of the androgen receptor . The AR-NTD contains activation function-1 (AF-1), a region essential for AR transcriptional activity regardless of the presence of the ligand-binding domain .

By binding to the AR-NTD, ralaniten inhibits:

  • AR activation and the AR-mediated signaling pathway

  • Transcriptional activity of both full-length AR and truncated AR splice variants

  • Protein-protein interactions essential for AR transcriptional activity

Advantages Over Traditional Antiandrogens

Traditional antiandrogens like enzalutamide target the AR ligand-binding domain, which can lead to resistance through various mechanisms including expression of truncated AR splice variants that lack the LBD but remain transcriptionally active . Ralaniten's mechanism overcomes these limitations by targeting the NTD, which is present in all AR forms, including splice variants like AR-V7 and AR-V567es .

This mechanism of action makes ralaniten potentially effective against:

  • Full-length AR and resistance-related AR species, including AR-V7

  • Prostate cancers with AR mutations in the ligand-binding domain

  • Tumors expressing constitutively active AR splice variants

Clinical Development

Phase I/II Clinical Trial Design

Ralaniten acetate was evaluated in an open-label, single-arm, Phase 1/2 clinical trial (NCT02606123) to assess its safety, pharmacokinetics, and preliminary efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC) .

The trial design included:

  • 3+3 dose escalation format

  • Oral once-daily administration

  • Primary objectives: establishing safety, pharmacokinetic profile, and recommended phase 2 dose

  • Secondary objective: evaluation of anti-tumor activity

  • Inclusion criteria: mCRPC with progression after ≥1 line of hormonal therapy or chemotherapy, and progression on enzalutamide and/or abiraterone

Patient Characteristics and Dosing

ParameterDetails
Number of patients enrolled18 patients
Dose levels evaluated5 levels (80, 160, 320, 640, 1280 mg)
Median age71 years (range 58-87)
Prior treatmentsEnzalutamide only (N=7), Abiraterone only (N=2), Both (N=9)
Prior chemotherapy6 patients
Median exposure98.5 days (range 26-338)
Adverse EventNumber of Patients
Diarrhea7
Nausea5
Fatigue3

More serious adverse events were limited:

  • One Grade 3 adverse event (AST elevation) at the 1280 mg dose level

  • One Grade 4 adverse event (increased amylase) at the 640 mg dose level

  • Two patients discontinued due to adverse events: Grade 4 elevated amylase (related) and Grade 4 gastrointestinal bleeding (unrelated)

Pharmacokinetics and Efficacy

The pharmacokinetic data demonstrated a dose-proportional profile for Cmax and AUC coupled with an initial negative food effect up to the 640 mg dose level . While the primary focus of the Phase 1 portion was safety and pharmacokinetics, preliminary efficacy signals were observed:

  • At week 4 of continuous dosing, 3 of 18 evaluable patients demonstrated PSA declines ranging from 9 to 18% at doses ≥640 mg

  • These PSA declines were observed at doses associated with sub-therapeutic exposure based on preclinical studies

Trial Termination

Despite showing some efficacy and a favorable safety profile, ESSA Pharmaceuticals terminated the clinical development of ralaniten acetate on December 1, 2017 . The primary reasons for discontinuation were:

  • Poor pharmacokinetic properties resulting in an excessive high pill burden at the end of Phase I

  • Metabolic limitations affecting sustainable therapeutic response

Metabolic Challenges and Limitations

Research into ralaniten's metabolism revealed significant challenges that ultimately impacted its clinical development trajectory.

Glucuronidation and Drug Resistance

A key limitation discovered during ralaniten's development was its susceptibility to glucuronidation, which significantly reduced its potency . Studies demonstrated that:

  • Ralaniten was extensively glucuronidated, resulting in decreased potency

  • Long-term treatment of prostate cancer cells with ralaniten resulted in upregulation of UGT2B enzymes with concomitant loss of potency

  • Glucuronidated metabolites of ralaniten were detected in the serum of patients in Phase 1 clinical trials

This metabolic pathway created a form of drug resistance, as cells adapted to ralaniten exposure by increasing their capacity to inactivate the drug through glucuronidation.

Next Generation AR-NTD Inhibitors

The limitations encountered with ralaniten acetate led to the development of next-generation AR-NTD inhibitors designed to overcome these challenges.

EPI-7170: Enhanced Potency

EPI-7170 was developed as a next-generation analog of ralaniten with significantly improved potency . Key characteristics include:

  • Approximately 10 times better potency for inhibiting AR transcriptional activity compared to ralaniten

  • Effective at blocking the transcriptional activities of both full-length AR and AR-V7 regardless of androgen presence

  • Demonstrated in vivo efficacy against enzalutamide-resistant LNCaP95 CRPC xenografts at an oral daily dose of 25 mg/kg body weight

  • Reduced tumor burden significantly in CRPC LNCaP xenografts that express full-length AR in castrated hosts at a daily oral dose of 23.3 mg/kg body weight

EPI-045: Overcoming Glucuronidation

Another improved analog, EPI-045, was designed specifically to address the glucuronidation issue:

  • Resistant to glucuronidation

  • Demonstrated superiority to ralaniten in resistant cell models

  • Designed to mitigate the metabolic limitations that affected ralaniten's clinical efficacy

Comparative Advantages of Next-Generation Compounds

CompoundKey AdvantagesCurrent Development Status
Ralaniten acetate (EPI-506)First-in-class AR-NTD inhibitor; proof-of-concept establishedDiscontinued after Phase I/II
EPI-7170~10× greater potency; effective against enzalutamide-resistant modelsPreclinical/early development
EPI-045Resistant to glucuronidation; maintains potency in resistant modelsPreclinical development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator